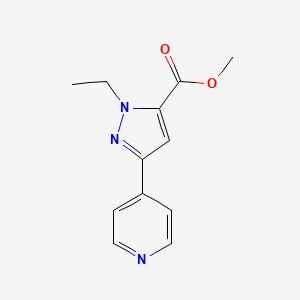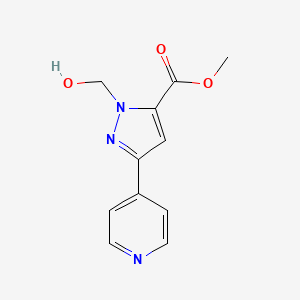![molecular formula C12H18N4O B1480857 2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine CAS No. 2098091-61-1](/img/structure/B1480857.png)
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Vue d'ensemble
Description
2-(6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine, more commonly known as THIP, is an important pharmaceutical compound that has been studied for its potential therapeutic applications. THIP is an agonist of the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, THIP can produce a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant effects. In addition, THIP has been studied for its potential use in treating alcohol dependence and drug abuse.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Application
Synthetic Approaches
Heterocyclic compounds similar to the queried chemical have been synthesized for various purposes, including the exploration of their biological activities. For instance, the synthesis of novel heterocyclic compounds has been reported, demonstrating methods for generating diverse structures potentially relevant for pharmaceutical applications (K. Prasad, 2021; Karolina Dzedulionytė et al., 2022). These syntheses involve complex reactions that provide frameworks for generating compounds with specific biological activities.
Biological Activities
The exploration of heterocyclic compounds for their biological activities is a significant area of research. Compounds containing imidazole and pyrazole rings have been studied for their potential as antibacterial and antioxidant agents (Houssem Boulebd et al., 2016). These activities are crucial for developing new therapeutic agents against various diseases.
Catalytic Applications
Additionally, heterocyclic compounds have been investigated for their catalytic properties. Research into ligand structures, including imidazole-based compounds, has contributed to advancements in catalysis, impacting synthetic methodologies in organic chemistry (S. Burling et al., 2007). Such studies are foundational for developing efficient, selective catalysts for chemical transformations.
Antioxidant and Antimicrobial Studies
The quest for new antioxidants and antimicrobial agents has led to the synthesis and testing of heterocyclic compounds. These studies aim to address the growing concern over antibiotic resistance and the need for new drugs with antioxidant properties (F. Bassyouni et al., 2012). The research into these compounds' activities helps in the discovery of new therapeutic options.
Propriétés
IUPAC Name |
2-[6-(oxan-4-yl)imidazo[1,2-b]pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-3-4-15-5-6-16-12(15)9-11(14-16)10-1-7-17-8-2-10/h5-6,9-10H,1-4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXIXQOKMYLWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=CN(C3=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















